

# Application Note: Analysis of Rebaudioside I using Mass Spectrometry

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## Compound of Interest

Compound Name: *Rebaudioside I*

Cat. No.: *B3027040*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Rebaudioside I** is a steviol glycoside, a class of natural, non-caloric sweeteners extracted from the leaves of *Stevia rebaudiana* Bertoni. These compounds are of significant interest to the food, beverage, and pharmaceutical industries as sugar substitutes. Structurally, **Rebaudioside I** is a complex diterpene glycoside. Accurate characterization and quantification are crucial for quality control, formulation development, and regulatory compliance. This application note provides a detailed protocol for the analysis of **Rebaudioside I** using High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI), focusing on its fragmentation pattern for structural confirmation.

## Experimental Protocols

This section details the necessary steps for sample preparation and analysis of **Rebaudioside I** via direct infusion mass spectrometry.

### 1. Sample Preparation for Direct Infusion MS and MS/MS

A straightforward dilution protocol is sufficient for the analysis of purified **Rebaudioside I** samples.

- Reagents and Materials:

- **Rebaudioside I** standard
- Water (H<sub>2</sub>O), HPLC grade
- Acetonitrile (MeCN), HPLC grade
- Microcentrifuge tubes
- Pipettes
- Procedure:
  - MS Data Acquisition Stock: Prepare a stock solution of **Rebaudioside I** at a concentration of 0.25 mg/mL by dissolving the standard in a 1:1 (v/v) mixture of H<sub>2</sub>O and MeCN.[1]
  - MS/MS Tuning Stock: For optimizing MS/MS parameters and acquiring fragmentation data, further dilute the MS stock solution to a concentration of 0.01 mg/mL using the same H<sub>2</sub>O:MeCN solvent.[1] This lower concentration helps in achieving a good signal-to-noise ratio for precursor and fragment ions.[1]

## 2. Mass Spectrometry Analysis

The following parameters are based on analysis using a Waters Quadrupole Time-of-Flight (Q-TOF) Micro mass spectrometer but can be adapted for similar high-resolution instruments.

- Instrumentation:
  - Mass Spectrometer: Waters Q-TOF Micro Mass Spectrometer[1]
  - Ionization Source: Electrospray Ionization (ESI)[1]
- MS Parameters:
  - Ionization Mode: Negative ESI.[1]
  - Sample Introduction:
    - For full scan MS: Flow injection of the 0.25 mg/mL solution.[1]

- For MS/MS: Direct infusion of the 0.01 mg/mL solution.[1]
- Mass Range: m/z 100-2000.[2]
- Source Conditions (Typical for Steviol Glycosides):
  - Spray Voltage: 3.5 kV[2]
  - Skimmer Voltage: -40 V[2]
  - Nebulizer Pressure (Nitrogen): 40 psi[2]
  - Drying Gas Flow (Nitrogen): 10 L/min[2]
  - Drying Gas Temperature: 350 °C[2]
- MS/MS Fragmentation Parameters:
  - Precursor Ion Selection: Select the  $[M-H]^-$  ion of **Rebaudioside I** at m/z 1127.4 for fragmentation.[1]
  - Collision Energy:
    - Low Energy (e.g., 30 V): To observe initial large fragment losses.[1]
    - High Energy (e.g., 60 V): To induce further fragmentation and elucidate the glycosidic sequence.[1]

## Results and Data Presentation

### Molecular and Mass Spectrometry Data

High-resolution mass spectrometry in negative ESI mode confirms the molecular formula and provides characteristic fragmentation data for **Rebaudioside I**.

Parameter	Value	Source
Molecular Formula	C <sub>50</sub> H <sub>79</sub> O <sub>28</sub>	[1]
Exact Mass [M-H] <sup>-</sup>	1127.4741	[1]
Precursor Ion [M-H] <sup>-</sup> (m/z)	1127.4	[1]

### MS/MS Fragmentation Data

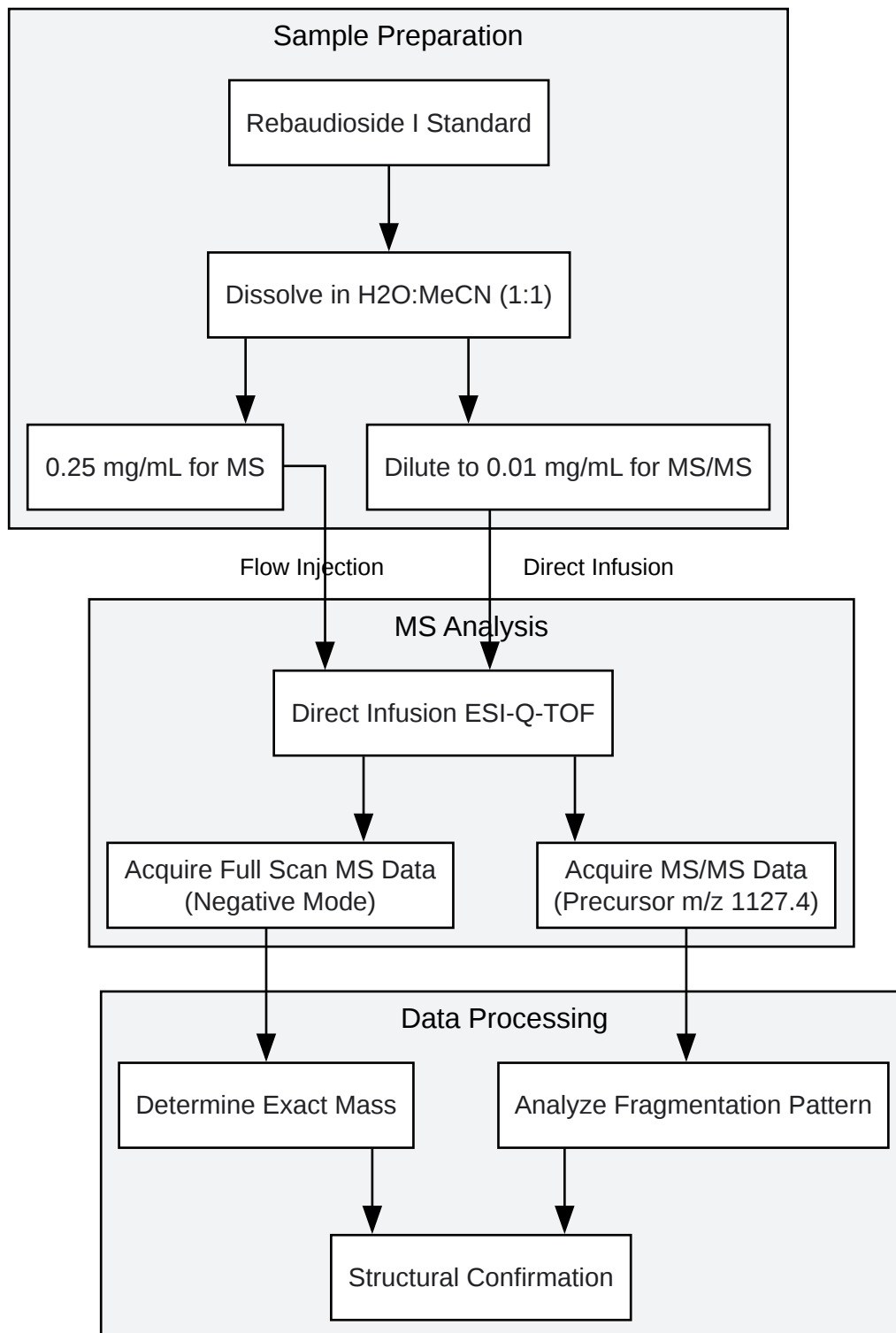
The fragmentation pattern of **Rebaudioside I** is dependent on the applied collision energy.

Precursor Ion (m/z)	Collision Energy	Fragment Ions (m/z)	Interpretation	Source
1127.4	30 V	803.5301	Loss of two sugar units	[1]
1127.4	60 V	803.5301	Sequential loss from the precursor	[1]
641.4488	Loss of a third sugar unit from m/z 803.5	[1]		
479.3897	Loss of a fourth sugar unit from m/z 641.4	[1]		
317.3023	Loss of a fifth sugar unit from m/z 479.4 (Steviol aglycone)	[1]		

## Visualizations

### Experimental Workflow

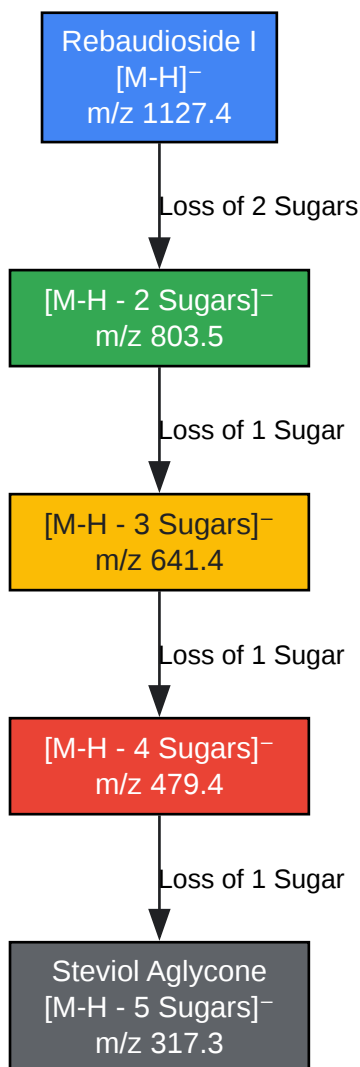
The diagram below outlines the general workflow for the mass spectrometric analysis of **Rebaudioside I**.



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Figure 1. Workflow for MS analysis of **Rebaudioside I**.Fragmentation Pathway of **Rebaudioside I**

This diagram illustrates the sequential loss of sugar moieties from the deprotonated molecule under high-energy collision-induced dissociation.



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Figure 2. Proposed fragmentation of **Rebaudioside I** in MS/MS.**Need Custom Synthesis?**

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## References

- 1. Bioconversion of Rebaudioside I from Rebaudioside A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
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